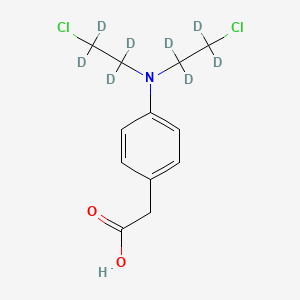

Phenylacetic acid mustard-d8

Description

Contextualization within Stable Isotope Labeling Methodologies

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds and to quantify molecules in complex biological samples. This method involves replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

Phenylacetic acid mustard-d8 is a prime example of a deuterated internal standard. In this context, "d8" signifies that eight hydrogen atoms in the phenylacetic acid mustard molecule have been replaced with deuterium atoms. The use of such deuterated standards is a cornerstone of modern analytical methodologies, particularly in mass spectrometry-based applications. veeprho.com The key advantage of using a stable isotope-labeled compound like this compound is that its chemical and physical properties are nearly identical to its non-labeled counterpart, but it has a higher mass. This mass difference allows for its clear differentiation in a mass spectrometer.

Role as a Deuterated Isotopic Analog in Advanced Analytical Techniques

The primary application of this compound is as an internal standard in quantitative analysis, especially when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comuu.nl When analyzing biological samples to determine the concentration of phenylacetic acid mustard or its parent drug, chlorambucil (B1668637), a known amount of this compound is added to the sample at an early stage of preparation. veeprho.com

Because the deuterated standard behaves almost identically to the analyte of interest during sample extraction, chromatography, and ionization in the mass spectrometer, it can effectively compensate for any sample loss or variability during the analytical process. uu.nl The mass spectrometer can distinguish between the analyte and the deuterated internal standard based on their mass-to-charge ratio. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification can be achieved. veeprho.comuu.nl This approach significantly improves the reliability of pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. veeprho.com

Significance in the Chemical Investigation of Nitrogen Mustard Compounds and Their Metabolites

Nitrogen mustards are a class of alkylating agents that have been a cornerstone of cancer chemotherapy for decades. uantwerpen.be Chlorambucil is a nitrogen mustard derivative, and its principal and pharmacologically active metabolite is phenylacetic acid mustard. medchemexpress.comdcchemicals.comdrugsporphyria.net Understanding the metabolism of chlorambucil is crucial for optimizing its therapeutic use.

The investigation into the pharmacokinetics and metabolism of chlorambucil and other nitrogen mustards is greatly facilitated by the use of deuterated analogs like this compound. researchgate.net Research has shown that chlorambucil is metabolized in the liver to phenylacetic acid mustard through β-oxidation. drugsporphyria.netnih.gov Phenylacetic acid mustard itself is further metabolized. nih.gov By using this compound as an internal standard, researchers can accurately quantify the levels of the active metabolite in biological fluids, providing insights into the rate of its formation and elimination. veeprho.comuu.nl This information is vital for correlating drug and metabolite concentrations with therapeutic efficacy and potential toxicities.

The use of stable isotope-labeled compounds has advanced the understanding of the complex metabolic pathways of nitrogen mustards. uantwerpen.beresearchgate.net For instance, studies have utilized deuterium-labeled internal standards to analyze cyclophosphamide (B585) and its metabolites in plasma using gas chromatography-mass spectrometry (GC-MS). researchgate.net This underscores the broad applicability and importance of deuterated standards in the comprehensive investigation of this class of compounds.

Chemical Properties of Phenylacetic Acid Mustard and its Deuterated Analog

| Property | Phenylacetic Acid Mustard | This compound |

| Chemical Formula | C12H15Cl2NO2 | C12H7D8Cl2NO2 |

| Molecular Weight | 276.16 g/mol medchemexpress.com | ~284.21 g/mol veeprho.com |

| Parent Drug | Chlorambucil veeprho.com | Chlorambucil veeprho.com |

| Primary Use in Research | Analyte in metabolic studies | Internal standard for analytical quantification veeprho.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H15Cl2NO2 |

|---|---|

Molecular Weight |

284.20 g/mol |

IUPAC Name |

2-[4-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phenyl]acetic acid |

InChI |

InChI=1S/C12H15Cl2NO2/c13-5-7-15(8-6-14)11-3-1-10(2-4-11)9-12(16)17/h1-4H,5-9H2,(H,16,17)/i5D2,6D2,7D2,8D2 |

InChI Key |

RQAFMLCWWGDNLI-YEBVBAJPSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC=C(C=C1)CC(=O)O)C([2H])([2H])C([2H])([2H])Cl |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)N(CCCl)CCCl |

Origin of Product |

United States |

Sophisticated Analytical Applications of Phenylacetic Acid Mustard D8 in Chemical Biology Research

Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Methods

The quantitative analysis of Phenylacetic acid mustard in biological samples, such as serum and plasma, necessitates highly sensitive and specific methods. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for this purpose, and the use of a stable isotope-labeled internal standard like PAM-d8 is central to developing robust and reliable assays. rsc.org

Method development for PAM and its deuterated standard typically involves optimizing both the chromatographic separation and the mass spectrometric detection. nih.govsigmaaldrich.cn Reversed-phase chromatography using a C18 column is common, providing effective separation from endogenous matrix components. nih.govmdpi.com Gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often containing additives like formic acid to improve ionization, is frequently employed. nih.gov

Mass spectrometry parameters are optimized to achieve maximum sensitivity and specificity. Electrospray ionization (ESI) in positive ion mode is often effective for nitrogen-containing compounds like PAM. nih.gov For quantitative analysis, the tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte (PAM) and the internal standard (PAM-d8) are monitored. nih.gov The optimization of these transitions is a critical step in method development.

Table 1: Illustrative LC-MS/MS Parameters for Phenylacetic Acid Mustard Analysis

| Parameter | Typical Condition |

|---|---|

| Chromatography | |

| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transition (PAM) | Specific m/z values would be determined experimentally |

| Hypothetical MRM Transition (PAM-d8) | Precursor ion m/z would be +8 Da compared to PAM |

Principles and Methodological Validation of Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Assay (SIDA) is considered the gold standard for quantitative analysis by mass spectrometry, especially in complex matrices. tum.denih.gov The principle of SIDA involves adding a known quantity of a stable isotope-labeled version of the analyte (in this case, PAM-d8) to a sample at the earliest stage of preparation. wikipedia.org This labeled compound, used as an internal standard, is chemically and physically almost identical to the unlabeled analyte. nih.gov As a result, it behaves identically during sample extraction, cleanup, chromatography, and ionization, but is distinguished by the mass spectrometer due to its higher mass. tum.de Quantification is based on the ratio of the mass spectrometric response of the analyte to that of the stable isotope-labeled internal standard. uni-muenchen.de

Methodological validation is a critical process to ensure the reliability of a SIDA-based LC-MS/MS method. nih.gov This process is conducted according to international guidelines and assesses several key performance parameters. mdpi.com

Linearity: The assay's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing standards at several concentration levels.

Accuracy and Precision: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the reproducibility of the results. These are typically evaluated at multiple quality control (QC) levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.govmdpi.com

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov

Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the sample matrix. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for this effect. clearsynth.com

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

Precision and Accuracy Enhancement through Deuterated Internal Standards in Research Matrices

The primary advantage of using a deuterated internal standard like PAM-d8 is the significant enhancement of precision and accuracy in quantitative bioanalysis. clearsynth.comlcms.cz Biological matrices such as plasma, serum, or tissue extracts are incredibly complex and can introduce significant variability into the analytical process.

Deuterated standards are the most effective tools to correct for these sources of error:

Compensation for Matrix Effects: Co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate results. Because a deuterated standard like PAM-d8 has nearly identical physicochemical properties to PAM, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement. texilajournal.com By using the ratio of the analyte to the internal standard for quantification, these effects are effectively normalized, leading to more accurate results. clearsynth.comlcms.cz

Correction for Sample Preparation Variability: Losses of the analyte can occur at any step of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction. Since the deuterated internal standard is added at the beginning, it experiences the same procedural losses as the analyte. The ratio measurement corrects for this variability, improving the precision of the method. tum.de

Correction for Instrumental Variability: Minor variations in injection volume or instrument response are also compensated for by the ratiometric measurement, further enhancing precision. scispace.com

Table 2: Illustrative Data on Assay Precision and Accuracy with and without a Deuterated Internal Standard

| QC Level (ng/mL) | Method | Precision (%CV) | Accuracy (%Bias) |

|---|---|---|---|

| 10 | Without IS | 22.5% | +28.7% |

| With PAM-d8 | 6.8% | +4.2% | |

| 100 | Without IS | 18.9% | -21.5% |

| With PAM-d8 | 5.1% | -2.5% | |

| 500 | Without IS | 25.1% | +35.4% |

| With PAM-d8 | 4.5% | +1.8% |

Note: This table presents hypothetical data to illustrate the typical improvement in assay performance when a deuterated internal standard is used. Actual values would be determined during method validation.

Application in High-Resolution Mass Spectrometry for Structural Characterization of Reaction Products and Research Metabolites

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, is a powerful tool for the structural characterization and identification of unknown compounds. chromatographyonline.comtandfonline.comnih.gov In the context of Phenylacetic acid mustard research, HRMS is invaluable for identifying its metabolites or products from reactions with biological macromolecules like DNA. nih.gov

HRMS instruments provide highly accurate mass measurements (typically with an error of <5 ppm), which allows for the confident determination of a molecule's elemental composition. chromatographyonline.comthermofisher.com This is a critical first step in identifying an unknown metabolite. By comparing the elemental composition of a potential metabolite with that of the parent drug (PAM), the type of biotransformation (e.g., oxidation, hydrolysis) can be deduced. chromatographyonline.com

When coupled with tandem mass spectrometry (MS/MS), HRMS provides high-resolution fragmentation data. The fragmentation pattern of a metabolite can be compared to that of the parent compound to pinpoint the site of metabolic modification. In such studies, PAM-d8 can be used alongside PAM to help distinguish drug-related material from endogenous background ions and to confirm fragmentation pathways. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Utilization for Elucidating Deuterium (B1214612) Incorporation and Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structure elucidation. chemscene.com For a deuterated compound like Phenylacetic acid mustard-d8, NMR is used to confirm its identity and, crucially, to verify the location and extent of deuterium incorporation. sigmaaldrich.com

Deuterium (²H) NMR spectroscopy can be used to directly observe the signals from the deuterium atoms. wikipedia.org The ²H NMR spectrum will show peaks corresponding to the positions where deuterium has been substituted for hydrogen, confirming the success of the isotopic labeling. sigmaaldrich.com While ²H NMR has lower resolution and sensitivity compared to proton (¹H) NMR, it is highly effective for isotopically enriched compounds. wikipedia.org

Alternatively, a comparison of the ¹H NMR spectra of PAM and PAM-d8 provides clear evidence of deuteration. In the ¹H NMR spectrum of PAM-d8, the proton signals corresponding to the sites of deuterium substitution will be absent or significantly reduced in intensity. This "disappearance" of signals is a straightforward and powerful way to confirm the structure of the labeled compound. tcichemicals.com

Chromatographic Separation Techniques for this compound and its Chemical Transformation Products

Effective chromatographic separation is essential for the accurate analysis of PAM-d8 and its related compounds, preventing interference and enabling proper detection. nih.gov Phenylacetic acid mustard, as a metabolite of chlorambucil (B1668637), is often analyzed alongside the parent drug and other potential degradation or reaction products. nih.gov

High-Performance Liquid Chromatography (HPLC) is the standard technique used for this purpose. mdpi.com

Reversed-Phase Chromatography: This is the most common mode of separation for PAM and similar molecules. mdpi.com A nonpolar stationary phase, typically a C18 (ODS) column, is used with a polar mobile phase. nih.gov This setup effectively retains the relatively nonpolar PAM molecule, separating it from more polar matrix components.

Mobile Phase and Gradient: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol. sigmaaldrich.com A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often used to effectively elute compounds with different polarities and to ensure sharp chromatographic peaks. nih.gov Additives such as formic acid or phosphoric acid are commonly included in the mobile phase to control the pH and improve peak shape and ionization efficiency in the mass spectrometer. sigmaaldrich.comnih.gov

Due to the subtle difference in physicochemical properties caused by deuterium substitution, PAM-d8 may have a slightly different retention time than the unlabeled PAM on a high-resolution chromatographic column. scispace.com While this separation is usually minimal, optimizing the chromatography to ensure the peaks are as close as possible (co-elution) is important for the most effective correction of matrix effects. scispace.com

Mechanistic Investigations of Phenylacetic Acid Mustard Alkylation and Reactivity

Elucidation of Reaction Kinetics and Hydrolysis Pathways in Aqueous and Physiological-like Solutions

The reactivity of Phenylacetic acid mustard is significantly influenced by its aqueous environment. Like other aromatic nitrogen mustards, its decomposition in aqueous solutions is governed by the formation of an aziridinium (B1262131) ion intermediate through an intramolecular, rate-determining step. This intermediate is then susceptible to attack by external nucleophiles, including water.

In physiological solutions devoid of proteins, such as plasma ultrafiltrate, the predominant reaction is hydrolysis. nih.gov However, the stability and reaction pathway change dramatically in the presence of proteins. For instance, in whole plasma, Phenylacetic acid mustard is considerably more stable. Studies have shown the half-life of PAM to be significantly longer in whole plasma compared to protein-depleted plasma, indicating a stabilizing interaction with plasma components, primarily albumin. After oral administration of its parent compound, chlorambucil (B1668637), the plasma half-life of phenylacetic acid mustard has been measured at approximately 145 minutes. nih.gov Research comparing it to chlorambucil found Phenylacetic acid mustard to be slightly more stable against hydrolysis. nih.gov

| Environment | Half-life (t½) | Primary Reaction Pathway | Reference |

|---|---|---|---|

| Whole Plasma | 10 hours | Non-covalent and covalent binding to albumin | |

| Plasma Ultrafiltrate (Protein-depleted) | 37 minutes | Hydrolysis |

Spectroscopic and Chromatographic Identification of Key Intermediates (e.g., Aziridinium Ions)

The mechanism of action for nitrogen mustards proceeds through a highly reactive, positively charged, three-membered ring intermediate known as an aziridinium (or ethylene (B1197577) immonium) ion. mhmedical.comnih.govresearchgate.net This intermediate forms via an intramolecular nucleophilic substitution, where the nitrogen atom attacks the carbon bearing a chloroethyl group. nih.gov The formation of this aziridinium ion is the critical step that enables the subsequent alkylation of biological molecules. researchgate.net

The transient nature of this intermediate makes its direct detection challenging. However, its formation and subsequent reactions can be monitored and characterized using modern analytical techniques. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (HPLC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, has been employed to follow the reactions of Phenylacetic acid mustard. nih.gov These methods allow for the separation and identification of the various adducts and hydrolysis products that are formed, providing indirect but compelling evidence for the existence of the aziridinium intermediate. nih.govnih.gov For instance, the reaction of a similar mustard compound, 4-DAMP mustard, showed that the aziridinium ion was the most potent form for binding to its target compared to the parent compound or its hydrolysis product. nih.gov

Molecular Level Interactions with Model Biological Macromolecules (e.g., Deoxyribonucleosides)

The primary target for the cytotoxic action of Phenylacetic acid mustard is DNA. bohrium.com The electrophilic aziridinium ion readily reacts with nucleophilic sites on DNA bases. mhmedical.com Studies involving the reaction of PAM with individual 2'-deoxyribonucleosides at physiological pH have been conducted to map these interactions. These experiments, followed by HPLC and analyzed by HPLC/MS and NMR, have successfully identified a series of adducts formed between PAM and the constituents of DNA. nih.gov

Detailed analysis of the reaction between Phenylacetic acid mustard and deoxyribonucleosides has revealed specific sites of alkylation on the DNA bases. nih.gov The N7 position of guanine (B1146940) is a well-established preferential target for nitrogen mustards. mdpi.comnih.gov For Phenylacetic acid mustard specifically, the principal sites of reaction have been characterized as follows:

Deoxyadenosine (dA): The primary reaction site is the N1 position. nih.gov

Deoxyguanosine (dG): The main site of adduction is the N7 position. nih.gov

Pyrimidine (B1678525) Nucleosides (dC, dMeC, T): For all pyrimidine nucleosides tested (2'-deoxycytidine, 2'-deoxy-5-methylcytidine, and thymidine), the principal reaction site is the N3 position. nih.gov

While these are the predominant adducts, several other minor reaction products have also been detected and characterized. nih.gov The formation of these DNA adducts disrupts DNA structure and function, leading to cell cycle arrest and apoptosis. nih.gov

| Deoxyribonucleoside | Principal Alkylation Site | Reference |

|---|---|---|

| Deoxyadenosine (dA) | N1 | nih.gov |

| Deoxyguanosine (dG) | N7 | nih.gov |

| Pyrimidine Nucleosides (dC, T, etc.) | N3 | nih.gov |

Besides DNA, Phenylacetic acid mustard and its parent compound are known to bind extensively to proteins. nih.gov In plasma, the predominant reactions for PAM are both non-covalent and covalent binding to albumin. This interaction is significant as it affects the drug's stability, bioavailability, and distribution. It is reported that chlorambucil and its metabolites are 99% bound to plasma and tissue proteins, specifically albumin. nih.gov While the mustard itself is highly reactive, studies on the related compound phenylacetic acid show it can also undergo metabolic activation to form a thioester with coenzyme A, which then covalently binds to hepatocyte proteins. nih.govsemanticscholar.org This indicates a broader capacity for the phenylacetic acid structure to form protein adducts.

Impact of Chemical Environment on Phenylacetic Acid Mustard Reactivity Profiles

The chemical environment plays a crucial role in dictating the reactivity and fate of Phenylacetic acid mustard. As highlighted, a stark difference is observed between its behavior in whole plasma versus a simpler aqueous buffer or protein-depleted plasma.

In Protein-Rich Environments (e.g., Plasma): The presence of albumin significantly stabilizes the molecule, extending its half-life from minutes to hours. The primary reaction shifts from hydrolysis to covalent and non-covalent binding to the protein. This protein binding acts as a reservoir and transport mechanism, modulating the availability of the active alkylating agent.

In Protein-Poor Environments (e.g., Plasma Ultrafiltrate, Buffer): In the absence of high concentrations of nucleophilic macromolecules like albumin, the main reaction pathway is hydrolysis, leading to the formation of monohydroxyl and dihydroxyl derivatives. The half-life in these conditions is much shorter, indicating rapid inactivation through reaction with water.

This differential reactivity underscores the importance of the biological milieu in determining the pharmacokinetic and pharmacodynamic properties of the compound. The more hydrophilic nature of Phenylacetic acid mustard, compared to some other nitrogen mustards, also influences its biological activity and toxicity profile. nih.gov

Research on the Metabolic Transformations of Phenylacetic Acid Mustard in Experimental Systems

Identification of Biotransformation Pathways and Enzymes Responsible for its Formation from Precursors (e.g., Chlorambucil)

Phenylacetic acid mustard is the primary active metabolite formed from the chemotherapeutic agent chlorambucil (B1668637). nih.gov The biotransformation of chlorambucil to phenylacetic acid mustard is a critical activation step, primarily occurring through mitochondrial β-oxidation. This metabolic process shortens the butyric acid side chain of chlorambucil, converting it into an acetic acid side chain. This conversion happens predominantly in the liver. researchgate.net

The key metabolic pathway involves:

Mitochondrial β-oxidation: This is the main enzymatic process responsible for converting chlorambucil into phenylacetic acid mustard.

Further Metabolism: Following its formation, phenylacetic acid mustard can undergo further biotransformation. One identified pathway is its metabolism into a monodechloroethylated derivative, a reaction presumed to be catalyzed by hepatic microsomal enzymes.

Research indicates that phenylacetic acid mustard is not just a simple byproduct but a major contributor to the cytotoxic effects observed after the administration of chlorambucil. nih.gov Calculations have shown that a significant portion of this metabolite is eliminated through alkylation reactions, highlighting its role in the therapeutic mechanism of its parent compound. nih.gov The formation of phenylacetic acid mustard is a key step in the bioactivation of chlorambucil, leading to a compound with potent antitumor activity. medchemexpress.com

Utilization of Phenylacetic Acid Mustard-d8 to Trace Metabolic Fates in in vitro and Non-Human in vivo Models

While specific published studies detailing the use of this compound are not extensively available, the application of deuterated isotopologues like this is a standard and vital technique in metabolic research. This compound, where eight hydrogen atoms are replaced by deuterium (B1214612), serves as a stable isotope-labeled internal standard for quantitative bioanalysis.

The utility of this compound in tracing metabolic fates in experimental models is based on the principles of mass spectrometry:

Internal Standard in Quantitative Analysis: In in vitro studies (e.g., using liver microsomes or cell cultures) and non-human in vivo models, this compound is added to biological samples (like plasma, urine, or tissue homogenates) at a known concentration. Because it is chemically identical to the non-labeled phenylacetic acid mustard, it behaves similarly during sample extraction and analysis. However, due to its higher mass (from the deuterium atoms), it can be distinguished from the endogenous or drug-derived metabolite by a mass spectrometer.

Tracing Metabolic Pathways: By administering the non-labeled precursor (chlorambucil) and using this compound as a standard, researchers can accurately quantify the concentration of the formed phenylacetic acid mustard over time. This allows for precise pharmacokinetic modeling, determining the rate of formation, elimination, and accumulation in various tissues. This technique is crucial for developing a reliable bioanalytical method for determining concentrations of both the parent drug and its metabolite in serum and plasma.

Enhanced Accuracy: The use of a stable isotope-labeled internal standard corrects for any loss of the analyte during sample preparation and for variations in instrument response, leading to highly accurate and precise measurements of the metabolite's concentration.

Therefore, the utilization of this compound is integral to modern pharmacokinetic and metabolic studies for accurately tracing and quantifying the fate of phenylacetic acid mustard in biological systems.

Comparative Metabolic Studies of Phenylacetic Acid Mustard with Structurally Related Alkylating Agents

Comparative studies are essential for understanding the structure-activity relationships of alkylating agents. One such study compared the pharmacokinetics, antitumor activity, and toxicity of chlorambucil (CHL), phenylacetic acid mustard (PAAM), and a structurally related analogue, β,β-difluorochlorambucil (β-F2CHL), in murine models.

The study revealed a distinct order of potency for both antitumor activity and acute toxicity: PAAM > CHL > β-F2CHL . Despite differences in potency, chlorambucil and phenylacetic acid mustard exhibited identical therapeutic indices. The pharmacokinetic profiles of the three compounds also differed significantly. Plasma clearance was fastest for chlorambucil, slowest for phenylacetic acid mustard, and intermediate for β-F2CHL.

A key finding was the strong correlation between the biological potency of these agents and the systemic exposure to phenylacetic acid mustard. The highest exposure to PAAM was observed following direct administration of PAAM itself, followed by chlorambucil administration, and the lowest exposure was seen after administering β-F2CHL. This suggests that the formation of PAAM is a critical determinant of the in vivo activity of chlorambucil analogues. Furthermore, the amount of nonprotein-bound, free drug in the plasma was highest for PAAM (3.2%), which likely contributes to its greater potency.

| Compound | Relative Potency (Antitumor & Toxicity) | Plasma Clearance Rate | Peak Plasma PAAM Concentration (after administration of parent drug) | % Free Drug in Plasma (Nonprotein-bound) |

|---|---|---|---|---|

| Phenylacetic acid mustard (PAAM) | Highest | Slowest | Highest | 3.2% |

| Chlorambucil (CHL) | Intermediate | Fastest | Intermediate | 0.9% |

| β,β-difluorochlorambucil (β-F2CHL) | Lowest | Intermediate | Lowest | 0.45% |

Enzymatic Reactivity Studies of Phenylacetic Acid Derivatives in Biologically Relevant Systems

The enzymatic reactivity of phenylacetic acid and its derivatives is a broad area of research, extending beyond its role as a metabolite of chlorambucil.

Reactivity with Nucleosides: As an alkylating agent, phenylacetic acid mustard reacts with the building blocks of DNA. Studies have shown that it reacts with 2'-deoxyribonucleosides at physiological pH. The principal sites of reaction are the N(1) position of deoxyadenosine, the N(7) position of deoxyguanosine, and the N(3) position of pyrimidine (B1678525) nucleosides. This reactivity with DNA components is fundamental to its cytotoxic mechanism of action.

Enzymatic Activation and Degradation: In aerobic degradation pathways studied in microorganisms like Azoarcus evansii, the first step is the activation of phenylacetate (B1230308) by the enzyme Phenylacetate-coenzyme A ligase. This enzyme catalyzes the reaction of phenylacetate with CoA and MgATP to form phenylacetyl-CoA, which then enters further metabolic pathways.

Metabolism by Oxidases: In other biological systems, phenylacetic acid is a metabolite of compounds like 2-phenylethylamine. Its formation is catalyzed by enzymes such as aldehyde dehydrogenase and aldehyde oxidase, which oxidize the intermediate phenylacetaldehyde. Aldehyde dehydrogenase appears to be the predominant enzyme in this pathway.

Metabolism by Cytochrome P450: Derivatives of phenylacetic acid are substrates for cytochrome P450 (CYP) enzymes. For instance, the drug diclofenac, which is a derivative of phenylacetic acid, undergoes metabolic transformations catalyzed by CYP enzymes, such as CYP2C9.

These studies demonstrate the diverse enzymatic interactions of phenylacetic acid derivatives, from the DNA-alkylating reactions of phenylacetic acid mustard to the metabolic activation and degradation of the core phenylacetic acid structure in various biological systems.

Computational Chemistry and Theoretical Modeling of Phenylacetic Acid Mustard Systems

Quantum Chemical Calculations for Conformational Preferences and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of phenylacetic acid mustard-d8. These methods, particularly Density Functional Theory (DFT), are employed to determine the molecule's most stable three-dimensional structures (conformers) and to analyze its electronic characteristics, which are crucial for its reactivity.

The conformational landscape of phenylacetic acid mustard is influenced by the rotation around several single bonds, particularly the bond connecting the phenyl ring to the acetic acid group and the bonds within the bis(2-chloroethyl)amino side chain. Computational studies on related aromatic nitrogen mustards, such as chlorambucil (B1668637), have shown that various conformers exist with relatively small energy differences. These studies help in understanding how the molecule might present itself when approaching its biological targets.

Electronic structure analysis provides a picture of how charge is distributed across the molecule. The nitrogen atom of the mustard group possesses a lone pair of electrons, which is crucial for the molecule's primary mechanism of action: the formation of a reactive aziridinium (B1262131) ion. The aromatic ring influences the electron density on this nitrogen, modulating its reactivity. DFT calculations can quantify this effect by calculating properties such as atomic charges and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov

Table 1: Calculated Electronic Properties of a Phenylacetic Acid Mustard Analog (Chlorambucil) using DFT

| Property | Value | Significance |

| HOMO Energy | -5.49 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | -0.21 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (HOMO-LUMO) | 5.28 eV | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Note: Data is based on calculations for chlorambucil, a structurally similar parent compound to Phenylacetic acid mustard, interacting with phosphorene. nih.gov These values provide a reasonable approximation of the electronic characteristics of Phenylacetic acid mustard.

Molecular Dynamics Simulations to Predict Interactions with Biological Receptors and Macromolecules

Molecular dynamics (MD) simulations offer a dynamic view of how this compound interacts with its primary biological target, DNA, as well as other macromolecules. These simulations model the movement of atoms over time, providing insights into the binding process and the structural consequences of this interaction.

MD simulations have been instrumental in studying the alkylation of DNA by aromatic nitrogen mustards like chlorambucil. nih.govtandfonline.comtandfonline.com These studies can model the non-covalent binding of the drug to the DNA double helix, the subsequent formation of a covalent bond with a nucleophilic site on a DNA base (typically the N7 atom of guanine), and the formation of inter- and intra-strand cross-links. nih.govtandfonline.comtandfonline.com The simulations can reveal how the drug positions itself in the DNA grooves and how the DNA structure is distorted upon alkylation, which is believed to be a key trigger for cellular repair mechanisms and, ultimately, cell death.

To perform these simulations, a force field is chosen to describe the interactions between atoms, and the system (drug, DNA, and surrounding solvent) is placed in a simulation box. The simulation then proceeds by solving Newton's equations of motion for each atom.

Table 2: Representative Parameters for a Molecular Dynamics Simulation of a Phenylacetic Acid Mustard Analog (Chlorambucil) with DNA

| Parameter | Value/Description | Purpose |

| Force Field | AMBER4.0 | A set of parameters to describe the potential energy of the system. |

| DNA Sequence | d(CGGGCGC)·d(GCGCCCG) | A specific DNA sequence used to study binding and alkylation. |

| Solvent | TIP3P Water | Explicit water model to simulate the aqueous cellular environment. |

| System Size | ~1,760 water molecules | The number of solvent molecules included in the simulation box. |

| Simulation Time | 70 ps (picoseconds) | The duration of the simulation to observe molecular motions. |

| Ensemble | NPT (Isothermal-isobaric) | Simulation conditions that maintain constant number of particles, pressure, and temperature. |

Note: This table is based on the methodology described in the molecular dynamics simulations of chlorambucil with DNA by Remias et al. tandfonline.com and serves as an example of the parameters used in such studies.

Development of Quantitative Structure-Reactivity Relationship (QSRR) Models for Alkylation Efficacy and Stability

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or biological activity. For this compound and related nitrogen mustards, QSRR models can be developed to predict their alkylating efficacy and chemical stability.

These models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods, like multiple linear regression, to find a mathematical equation that relates these descriptors to an experimentally determined measure of reactivity (e.g., the rate of hydrolysis or the extent of DNA alkylation). The descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP).

QSRR studies on aromatic nitrogen mustards have shown that their reactivity is highly dependent on the electronic properties of the aromatic ring and the nature of its substituents. These models can help in the design of new analogs with improved therapeutic properties, such as enhanced selectivity for cancer cells or greater stability in the bloodstream.

Table 3: Examples of Molecular Descriptors Used in QSAR/QSRR Models for Nitrogen Mustards

| Descriptor | Type | Description | Potential Influence on Reactivity |

| LogP | Lipophilic | The logarithm of the partition coefficient between octanol (B41247) and water. | Affects transport across cell membranes and solubility. |

| EHOMO | Electronic | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons in a reaction. |

| ELUMO | Electronic | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| Dipole Moment | Electronic | A measure of the overall polarity of the molecule. | Influences non-covalent interactions with biological targets. |

Note: This table presents descriptors commonly used in QSAR and QSRR studies of anticancer agents, including nitrogen mustards. biointerfaceresearch.com

Theoretical Prediction of Reaction Pathways and Transition States for Chemical Transformations

A cornerstone of the biological activity of this compound is its chemical transformation into a highly reactive electrophile. Theoretical calculations can map out the entire reaction pathway for this activation process, identifying the transition states and calculating the energy barriers involved.

The key chemical transformation for nitrogen mustards is the intramolecular cyclization to form an aziridinium ion. This is the rate-determining step for DNA alkylation. Computational studies, often using DFT, can model this reaction, calculating the activation energy required for the cyclization to occur. A lower activation energy implies a faster reaction and a more reactive compound.

These theoretical predictions are invaluable for comparing the reactivity of different nitrogen mustards and for understanding how structural modifications can influence their activation. For example, the electron-withdrawing or -donating nature of the substituent on the phenyl ring can significantly alter the activation energy for aziridinium ion formation. By understanding these reaction pathways, chemists can design more effective and selective anticancer agents.

Table 4: Calculated Activation Energies for Aziridinium Ion Formation in Nitrogen Mustards

| Compound | Method | Calculated Activation Energy (kcal/mol) |

| Mechlorethamine | Ab initio molecular dynamics | 20.4 |

Note: This value is for the aliphatic nitrogen mustard, mechlorethamine. tandfonline.com While not an aromatic mustard, it provides a benchmark for the activation energy of the crucial aziridinium ion formation step. Theoretical studies on aromatic mustards like phenylacetic acid mustard would explore how the phenylacetic acid moiety modulates this activation barrier.

Exploration of Phenylacetic Acid Mustard Derivatives and Analogs in Chemical Research

Design and Synthesis of Structurally Modified Phenylacetic Acid Mustard Analogs

The design of structurally modified analogs of phenylacetic acid mustard is often aimed at enhancing therapeutic efficacy, increasing selectivity towards target cells, and overcoming drug resistance mechanisms. The core structure of PAM, featuring a phenylacetic acid moiety and a nitrogen mustard group, allows for diverse chemical modifications.

Key synthetic strategies often revolve around modifications to the aromatic ring and the carboxylic acid group. For instance, introducing various substituents on the phenyl ring can modulate the electronic properties and, consequently, the reactivity of the nitrogen mustard. ijrpc.com The synthesis of such analogs can be achieved through multi-step organic synthesis routes. A general approach might involve the synthesis of a substituted phenylacetic acid derivative followed by the introduction of the bis(2-chloroethyl)amino group.

One exemplary synthetic approach could begin with a commercially available substituted nitrophenylacetic acid. The nitro group can be reduced to an amine, which is then subsequently alkylated with ethylene (B1197577) oxide to form a dihydroxyethylamino compound. Finally, treatment with a chlorinating agent like thionyl chloride or phosphorus oxychloride would yield the desired nitrogen mustard analog.

Table 1: Examples of Synthetic Intermediates and Reagents for PAM Analog Synthesis

| Intermediate/Reagent | Purpose in Synthesis |

| Substituted 4-nitrophenylacetic acid | Starting material with desired ring substitution |

| Tin(II) chloride (SnCl2) / HCl | Reduction of the nitro group to an amine |

| Ethylene oxide | To introduce the dihydroxyethyl arms |

| Thionyl chloride (SOCl2) | Chlorination of the hydroxyl groups to form the mustard |

The synthesis of deuterated analogs, such as Phenylacetic acid mustard-d8, would involve the use of deuterated starting materials or reagents at a specific step in the synthetic pathway to introduce the deuterium (B1214612) labels into the desired positions of the molecule. researchgate.netnih.gov

Investigation of Structure-Reactivity Relationships within the Phenylacetic Acid Mustard Class

The biological activity of phenylacetic acid mustard and its analogs is intrinsically linked to their chemical reactivity. The primary mechanism of action for these compounds involves the alkylation of nucleophilic sites on biomolecules, most notably DNA. nih.gov The nitrogen mustard moiety forms a highly reactive aziridinium (B1262131) ion intermediate through intramolecular cyclization, which then alkylates the N7 position of guanine (B1146940) bases in DNA. biointerfaceresearch.com

Structure-reactivity relationship (SRR) studies aim to understand how modifications to the chemical structure influence this reactivity and, consequently, the biological effect. Key parameters investigated include the rate of aziridinium ion formation and the susceptibility of the compound to hydrolysis.

The electronic nature of substituents on the aromatic ring plays a crucial role. Electron-donating groups can increase the electron density on the nitrogen atom, facilitating the formation of the aziridinium ion and thus increasing reactivity. Conversely, electron-withdrawing groups can decrease reactivity.

Table 2: Predicted Effect of Substituents on the Reactivity of PAM Analogs

| Substituent Type at para-position | Predicted Effect on Reactivity | Rationale |

| Electron-donating (e.g., -OCH3, -CH3) | Increased | Stabilizes the transition state for aziridinium ion formation |

| Electron-withdrawing (e.g., -NO2, -CN) | Decreased | Destabilizes the transition state for aziridinium ion formation |

Studies have shown that PAM is hydrolytically slightly more stable than its parent drug, chlorambucil (B1668637). nih.gov Research on various analogs allows for the fine-tuning of this reactivity to optimize the therapeutic window. For example, an analog with very high reactivity might be non-selective and react with various biomolecules before reaching its target, while an analog with very low reactivity may be ineffective.

Development of Phenylacetic Acid Mustard-Based Probes for Chemical Biology Studies

Chemical probes are essential tools for dissecting complex biological processes. mskcc.org Phenylacetic acid mustard-based probes can be designed to identify the cellular targets of this class of compounds and to study the downstream consequences of their interactions. The development of such probes typically involves modifying the PAM structure to include a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, or a reactive group for click chemistry.

A common strategy for creating a PAM-based probe is to attach a linker to a position on the molecule that is not critical for its biological activity, such as the carboxylic acid moiety. This linker can then be conjugated to the desired reporter tag.

Table 3: Components of a Phenylacetic Acid Mustard-Based Chemical Probe

| Component | Function | Example |

| Warhead | The reactive part of the probe that binds to the target | Phenylacetic acid mustard moiety |

| Linker | A chemical chain that connects the warhead to the reporter tag | Polyethylene glycol (PEG) chain |

| Reporter Tag | A molecule that allows for detection and visualization | Fluorescein (for fluorescence microscopy), Biotin (for affinity purification) |

These probes can be used in a variety of chemical biology experiments. For example, a fluorescently labeled PAM analog could be used to visualize its subcellular localization in cancer cells using fluorescence microscopy. A biotinylated PAM probe could be used in combination with affinity purification and mass spectrometry to identify the proteins that are alkylated by the mustard compound. The use of a deuterated probe, like this compound, in conjunction with mass spectrometry would aid in the precise identification of the probe and its adducts with biological molecules. scispace.com

Q & A

Basic Research Question: How is Phenylacetic Acid Mustard-d8 identified and characterized in experimental settings?

Methodological Answer:

this compound is identified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions. High-resolution LC-MS distinguishes it from non-deuterated analogs by analyzing isotopic patterns and mass shifts (e.g., +8 Da). NMR validates structural integrity and deuteration efficiency, focusing on the absence of proton signals in deuterated regions. Purity (>98%) is confirmed using HPLC with UV detection .

Basic Research Question: What synthetic methods are used to produce deuterium-labeled compounds like this compound?

Methodological Answer:

Deuterium labeling typically involves acid- or base-catalyzed hydrogen-deuterium exchange reactions. For this compound, precursor molecules (e.g., chlorambucil) are treated with deuterated solvents (e.g., D₂O) under controlled pH and temperature. Post-synthesis, purification via column chromatography or recrystallization ensures minimal residual protons. Reaction efficiency is monitored using isotopic abundance analysis .

Advanced Research Question: What experimental design challenges arise when studying the pharmacokinetics of deuterated alkylating agents like this compound?

Methodological Answer:

Key challenges include:

- Isotope Effects: Deuteration may alter metabolic stability or binding affinity, requiring comparative studies with non-deuterated analogs.

- Tracer Quantification: Use stable isotope dilution assays (SIDA) with LC-MS/MS to distinguish endogenous metabolites from deuterated forms in biological matrices.

- Model Validation: Non-compartmental pharmacokinetic models (e.g., Fig. 3A in ) must account for deuterium’s impact on clearance rates. Cross-validate results with in vitro metabolic assays using liver microsomes .

Advanced Research Question: How can researchers resolve contradictions in data on phenylacetic acid derivatives’ metabolic inhibition?

Methodological Answer:

Contradictions often stem from:

- Concentration-Dependent Effects: For example, phenylacetic acid inhibits fungal growth at ≥500 ng/µL (A. termitophilus) but requires 5,000 ng/µL for B. bassiana (Fig. 2B in ). Validate using dose-response curves and standardized growth assays.

- Matrix Interference: Biological matrices (e.g., plasma) may sequester compounds, reducing bioavailability. Use protein precipitation or solid-phase extraction to mitigate interference .

Advanced Research Question: What strategies ensure reproducibility in synthesizing deuterated compounds for collaborative studies?

Methodological Answer:

- Detailed Protocols: Document reaction conditions (solvent, catalyst, temperature) and purification steps, as per ’s guidelines for experimental reproducibility.

- Batch Testing: Compare isotopic purity across synthesis batches using LC-HRMS.

- Reference Standards: Use certified deuterated internal standards (e.g., HY-136327S in ) to calibrate instruments and validate methods .

Basic Research Question: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

- LC-MS/MS: Multiple reaction monitoring (MRM) tracks transitions specific to deuterated ions (e.g., m/z 304 → 178 for this compound).

- Isotope Dilution: Spike samples with a stable isotope internal standard (e.g., chlorambucil-d8) to correct for matrix effects.

- Validation Parameters: Include linearity (R² >0.99), precision (CV <15%), and recovery rates (80–120%) per FDA bioanalytical guidelines .

Advanced Research Question: How does this compound interact with bacterial degradation pathways in environmental studies?

Methodological Answer:

- Metabolic Profiling: Use HPLC (Fig. 6a in ) to track phenylacetic acid-d8 degradation by bacterial consortia. Compare retention times with non-deuterated standards.

- Genomic Analysis: Amplify catabolic genes (e.g., styABCD operon) via PCR to identify strains capable of metabolizing deuterated analogs.

- Residual Analysis: Monitor incomplete degradation byproducts (e.g., styrene oxide-d8) using GC-MS .

Advanced Research Question: What role does isotopic labeling play in elucidating the mechanism of alkylating agents like this compound?

Methodological Answer:

- Tracing DNA Adducts: Use deuterated analogs in in vitro DNA-binding assays to differentiate adducts from endogenous repair products via MS.

- Metabolic Flux Analysis: Track deuterium incorporation into metabolites (e.g., phenylacetic acid) using ²H-NMR to map pathways.

- Computational Modeling: Combine isotopic data with molecular dynamics simulations to predict deuteration effects on binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.